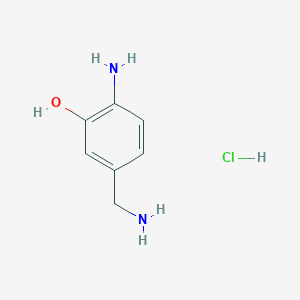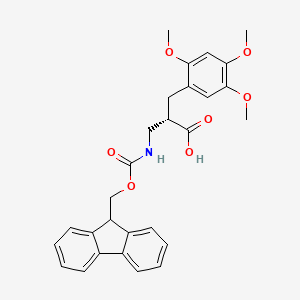
4-Bromo-1,2,5-thiadiazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms. This compound is of significant interest due to its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, particularly in the field of optoelectronics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF). This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Palladium-Catalyzed Cross-Coupling: This compound can participate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate. Solvents like toluene or THF are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated thiadiazole derivative, while a Suzuki coupling reaction would produce a biaryl compound .
科学研究应用
4-Bromo-1,2,5-thiadiazole-3-carbonitrile has a wide range of applications in scientific research:
Optoelectronics: Due to its electron-withdrawing properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: This compound serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Material Science: It is used in the design of photoluminescent materials and other advanced materials with specific electronic properties.
作用机制
The mechanism by which 4-Bromo-1,2,5-thiadiazole-3-carbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are still ongoing .
相似化合物的比较
4-Bromo-2,1,3-benzothiadiazole: Another brominated thiadiazole with similar electron-withdrawing properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A thiadiazole derivative with different substituents that influence its reactivity and applications.
Uniqueness: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is unique due to its specific combination of bromine and cyano groups, which enhance its electron-withdrawing capabilities. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .
属性
IUPAC Name |
4-bromo-1,2,5-thiadiazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrN3S/c4-3-2(1-5)6-8-7-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJHGVVRLCBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)





![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)



![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)
